molecular formula C4H5NaO5 B8006720 L-Malic acid hydrogen 1-sodium salt

L-Malic acid hydrogen 1-sodium salt

Cat. No.: B8006720
M. Wt: 156.07 g/mol
InChI Key: DOJOZCIMYABYPO-DKWTVANSSA-M
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Description

L-Malic acid hydrogen 1-sodium salt is a derivative of L-malic acid, a naturally occurring dicarboxylic acid found in various fruits, particularly apples. This compound is known for its role in the citric acid cycle, a crucial metabolic pathway in living organisms. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Malic acid hydrogen 1-sodium salt can be synthesized through several methods. One common approach involves the reaction of L-malic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-malic acid is neutralized by sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of renewable resources. Microbial fermentation using genetically engineered strains of microorganisms, such as Aspergillus oryzae and Saccharomyces cerevisiae, has been explored for large-scale production. These microorganisms convert substrates like glucose into L-malic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .

Chemical Reactions Analysis

Types of Reactions

L-Malic acid hydrogen 1-sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to oxaloacetic acid.

    Reduction: It can be reduced to succinic acid.

    Substitution: It can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.

Major Products

    Oxidation: Oxaloacetic acid.

    Reduction: Succinic acid.

    Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

L-Malic acid hydrogen 1-sodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-malic acid hydrogen 1-sodium salt involves its participation in the citric acid cycle. It acts as an intermediate, facilitating the conversion of pyruvate to oxaloacetate and subsequently to other metabolites. This process is crucial for energy production in cells. The compound interacts with enzymes such as malate dehydrogenase, which catalyzes the reversible conversion of malate to oxaloacetate .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.

    Fumaric acid: An intermediate in the citric acid cycle, similar in structure to malic acid.

    Tartaric acid: A dicarboxylic acid with similar chemical properties.

Uniqueness

L-Malic acid hydrogen 1-sodium salt is unique due to its specific role in the citric acid cycle and its ability to act as a chiral building block. Unlike succinic acid and fumaric acid, L-malic acid has an additional hydroxyl group, which imparts distinct chemical reactivity and biological functions .

Properties

IUPAC Name

sodium;(3S)-3,4-dihydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJOZCIMYABYPO-DKWTVANSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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